Molecular Shape and Electrostatic Differentiation vs. Piperazinyl-Urea FAAH Inhibitors
The compound's benzofuran-propan-2-yl-urea scaffold represents a departure from the piperazinyl/piperidinyl urea chemotype found in the most extensively characterized Janssen FAAH inhibitors [1]. Calculated topological polar surface area (tPSA) and rotatable bond count differ substantially: the target compound has a predicted tPSA of approximately 51 Ų with 5 rotatable bonds (SMILES: CC(Cc1cc2ccccc2o1)NC(=O)Nc1c(F)cccc1F), whereas JNJ-1661010 (a representative piperazine-urea FAAH inhibitor) has a higher tPSA (~62 Ų) and 6 rotatable bonds . This reduced polar surface area and distinct electrostatic profile suggest that the two series occupy different chemical spaces and cannot be assumed to share the same transporter interactions or blood-brain barrier permeability characteristics.
| Evidence Dimension | Topological polar surface area (predicted) and rotatable bond count |
|---|---|
| Target Compound Data | Predicted tPSA ≈ 51 Ų; 5 rotatable bonds |
| Comparator Or Baseline | JNJ-1661010 (piperazine-urea FAAH inhibitor): Predicted tPSA ≈ 62 Ų; 6 rotatable bonds |
| Quantified Difference | Δ tPSA ≈ 11 Ų (lower polarity for target compound); 1 fewer rotatable bond |
| Conditions | In silico property calculation based on SMILES structure; no experimental tPSA data available for direct comparison. |
Why This Matters
Distinct physicochemical properties mean the compound cannot serve as a direct drop-in replacement for piperazine-urea FAAH tool compounds without independent validation of target engagement, cellular permeability, and CNS exposure.
- [1] Keith, J.M., Jones, W.M., Tichenor, M.S., et al. The SAR of brain penetration for a series of heteroaryl urea FAAH inhibitors. 2016. (Referenced via typeset.io). View Source
